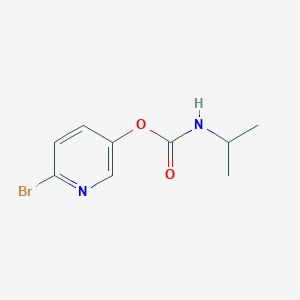

6-Bromopyridin-3-yl isopropylcarbamate

Description

Structural Overview of 6-Bromopyridin-3-yl Isopropylcarbamate

This compound exhibits a complex molecular architecture that integrates multiple functional groups within a single molecular framework. The compound possesses a pyridine heterocycle bearing a bromine substituent at the 6-position, which is connected through an ester linkage to an isopropylcarbamate moiety. The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation: O=C(OC1=CC=C(Br)N=C1)NC(C)C, which clearly illustrates the connectivity between the bromopyridyl and carbamate components. The MDL number MFCD26404017 serves as an additional identifier for this specific structural arrangement within chemical databases.

The three-dimensional conformation of this molecule is influenced by the electronic properties of both the pyridine nitrogen and the carbamate carbonyl group. The bromine substituent introduces significant electronic effects through both inductive and mesomeric interactions with the aromatic system. The carbamate functionality contributes to the overall polarity of the molecule while providing sites for hydrogen bonding interactions. The isopropyl group attached to the nitrogen atom of the carbamate provides steric bulk that can influence the compound's reactivity patterns and conformational preferences.

The molecular weight of 259.10 daltons positions this compound within a size range that is commonly encountered in pharmaceutical intermediates and synthetic building blocks. The presence of multiple heteroatoms, including nitrogen, oxygen, and bromine, creates opportunities for diverse intermolecular interactions and chemical transformations. The electronic distribution within the molecule is significantly influenced by the electron-withdrawing nature of both the bromine substituent and the carbamate carbonyl group, which together modulate the reactivity of the pyridine ring system.

Historical Development of Pyridyl Carbamates in Organic Chemistry

The development of pyridyl carbamates as synthetic intermediates has its roots in the broader evolution of pyridine chemistry, which began with the isolation of pyridine itself by Thomas Anderson in 1849 from animal bone oil. Anderson's discovery of this nitrogen-containing heterocycle, which he named after the Greek word for fire due to its flammability, laid the foundation for subsequent investigations into pyridine derivatives. The systematic study of pyridine chemistry accelerated in the late 19th century when Wilhelm Körner and James Dewar proposed the correct structure of pyridine in analogy to benzene with one carbon-hydrogen unit replaced by nitrogen.

The synthesis of pyridine derivatives gained significant momentum with Arthur Rudolf Hantzsch's development of the Hantzsch pyridine synthesis in 1881, which provided access to various substituted pyridines. This was followed by Aleksei Chichibabin's influential work in 1924, which established industrial methods for pyridine production and opened new avenues for the preparation of pyridine derivatives. The Chichibabin synthesis, despite its modest yields of approximately 30 percent, utilized inexpensive reagents and became a cornerstone of industrial pyridine chemistry.

The integration of carbamate functionality with pyridine systems emerged as synthetic methodology advanced throughout the 20th century. Carbamates, as derivatives of carbamic acid with the general formula R2NC(O)OR, had been recognized for their stability compared to the unstable parent carbamic acids. The combination of pyridine and carbamate functionalities created compounds with enhanced stability and unique reactivity profiles. The development of these hybrid structures was driven by the recognition that the electron-deficient nature of pyridine could be modulated through the introduction of carbamate substituents.

Research into pyridyl carbamates intensified as their utility in directed metalation chemistry became apparent. The ability of carbamate groups to serve as directing groups for ortho-lithiation reactions provided synthetic chemists with powerful tools for regioselective functionalization. The evolution of brominated pyridyl carbamates represented a further refinement of this chemistry, as the bromine substituent could serve both as an electron-withdrawing group to enhance directing group effectiveness and as a handle for subsequent cross-coupling reactions.

Classification within the O-Carbamate Family

This compound belongs to the broader class of O-carbamates, which are characterized by the presence of the carbamate functionality attached to an aromatic system through an oxygen linkage. These compounds are formally derived from carbamic acid through esterification with an aromatic alcohol. The general structure of O-carbamates features the characteristic >N−C(=O)−O− linkage, where the oxygen atom serves as the connecting point to the aromatic system.

Within the carbamate classification system, this compound can be categorized as an aryl O-carbamate, specifically a pyridyl O-carbamate due to the heterocyclic nature of the aromatic system. The presence of the bromine substituent further classifies it as a halogenated aryl O-carbamate. This classification is significant because aryl O-carbamates represent some of the strongest directed metalation groups in organometallic chemistry. The electronic properties of the pyridine ring, combined with the electron-withdrawing nature of the bromine substituent, enhance the directing group capabilities of the carbamate functionality.

The isopropyl substitution pattern on the nitrogen atom of the carbamate group places this compound in the category of secondary carbamates, as opposed to primary carbamates (bearing one hydrogen on nitrogen) or tertiary carbamates (bearing no hydrogens on nitrogen). Secondary carbamates often exhibit optimal balance between stability and reactivity, making them particularly valuable in synthetic applications. The steric bulk provided by the isopropyl group can influence both the conformational preferences of the molecule and its reactivity in various chemical transformations.

The positioning of the carbamate group at the 3-position of the pyridine ring creates a meta-relationship with the pyridine nitrogen atom. This substitution pattern is significant for the electronic properties of the system, as it allows for extended conjugation between the carbamate carbonyl and the pyridine ring while maintaining appropriate spatial relationships for effective directing group behavior. The 6-bromo substitution creates an ortho-relationship with the pyridine nitrogen and a meta-relationship with the carbamate oxygen, establishing a specific electronic environment that influences the compound's chemical behavior.

Significance in Directed Metalation Chemistry

The role of this compound in directed metalation chemistry stems from the exceptional directing group properties of the O-carbamate functionality. Aryl O-carbamates are among the most powerful directed metalation groups available to synthetic chemists, surpassing many other common directing groups in their ability to facilitate regioselective ortho-lithiation reactions. The mechanism of directed metalation involves the coordination of organolithium reagents to the carbamate oxygen atoms, followed by intramolecular deprotonation of the adjacent aromatic position.

The effectiveness of the carbamate directing group in pyridyl systems is enhanced by the electron-deficient nature of the pyridine ring. The pyridine nitrogen acts as an additional electron-withdrawing group, increasing the acidity of adjacent aromatic protons and facilitating their removal by strong bases such as n-butyllithium or lithium diisopropylamide. The combination of the carbamate directing group and the pyridine nitrogen creates a highly activated system for directed metalation reactions.

Brominated pyridyl carbamates offer particular advantages in synthetic sequences because the bromine substituent can participate in subsequent cross-coupling reactions following directed metalation. Research has demonstrated that brominated O-carbamates can undergo regioselective halogenation reactions using reagents such as pyridinium tribromide. For example, studies have shown that O-carbamates react cleanly with pyridinium tribromide to afford the corresponding 3-bromo derivatives in yields as high as 87 percent.

The strategic value of compounds like this compound extends beyond simple directed metalation applications. These compounds can serve as intermediates in complex synthetic sequences involving sequential directed metalation and cross-coupling reactions. The presence of both the carbamate directing group and the bromine leaving group enables the construction of complex molecular architectures through carefully designed reaction sequences. The ability to combine directed metalation chemistry with modern cross-coupling methodology represents a powerful approach to the synthesis of highly functionalized pyridine derivatives.

Furthermore, the directed metalation chemistry of brominated pyridyl carbamates can be integrated with ipso-substitution reactions, where the metalated intermediate undergoes substitution reactions that replace the directing group itself. This strategy allows for the temporary installation of the carbamate directing group to achieve regioselective functionalization, followed by its removal or transformation to other functional groups. Such approaches significantly expand the synthetic utility of these compounds and demonstrate their importance as versatile intermediates in organic synthesis.

| Property | Value | Reference |

|---|---|---|

| Chemical Abstracts Service Number | 1624262-16-3 | |

| Molecular Formula | C9H11BrN2O2 | |

| Molecular Weight | 259.10 g/mol | |

| MDL Number | MFCD26404017 | |

| SMILES Notation | O=C(OC1=CC=C(Br)N=C1)NC(C)C |

| Structural Feature | Classification | Significance |

|---|---|---|

| Aromatic System | Brominated Pyridine | Electron-deficient heterocycle with halogen substituent |

| Functional Group | O-Carbamate | Strong directed metalation group |

| Nitrogen Substitution | Secondary Carbamate | Optimal balance of stability and reactivity |

| Substitution Pattern | 3-O-carbamate, 6-bromo | Strategic positioning for synthetic applications |

Properties

IUPAC Name |

(6-bromopyridin-3-yl) N-propan-2-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O2/c1-6(2)12-9(13)14-7-3-4-8(10)11-5-7/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEXPSWXNQXCIOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)OC1=CN=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001184049 | |

| Record name | Carbamic acid, N-(1-methylethyl)-, 6-bromo-3-pyridinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001184049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1624262-16-3 | |

| Record name | Carbamic acid, N-(1-methylethyl)-, 6-bromo-3-pyridinyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1624262-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-(1-methylethyl)-, 6-bromo-3-pyridinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001184049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromopyridin-3-yl isopropylcarbamate typically involves the following steps:

Bromination of Pyridine: Pyridine is brominated at the 6th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

Carbamoylation: The brominated pyridine is then reacted with isopropyl isocyanate to form the isopropylcarbamate derivative. This reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base (such as potassium carbonate), and a boronic acid reagent.

Major Products:

Substitution Products: Depending on the nucleophile used, the major products can include various substituted pyridines.

Coupling Products: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

Pharmacological Applications

6-Bromopyridin-3-yl isopropylcarbamate has been identified as a promising candidate for several therapeutic applications:

- GPR120 Agonism : The compound has been associated with the activation of GPR120, a receptor implicated in metabolic processes. GPR120 agonists are being researched for their potential to treat conditions such as type 2 diabetes, obesity, and inflammation. These compounds enhance insulin sensitivity and exhibit anti-inflammatory properties, making them valuable in managing metabolic syndromes .

- Trk Inhibition : Another significant application is its potential as a Trk-inhibiting agent. Trk receptors are involved in various cancers and inflammatory diseases. Compounds that inhibit Trk activity can be beneficial in treating conditions like neuroblastoma and other malignancies. The selective inhibition of these receptors may lead to novel therapeutic strategies for cancer treatment .

Synthesis and Chemical Properties

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis often begins with brominated pyridine derivatives, which are then reacted with isopropyl carbamate under specific catalytic conditions.

- Catalytic Methods : Recent advancements have introduced palladium-catalyzed reactions that allow for more efficient C-H arylation processes. These methods have been shown to facilitate the formation of complex structures from simpler precursors, enhancing the yield and purity of the final product .

Case Study 1: Metabolic Disorders

A study highlighted the effects of GPR120 agonists on glucose metabolism in diabetic animal models. The administration of compounds similar to this compound resulted in improved insulin sensitivity and reduced blood glucose levels. This research underscores the compound's potential in developing treatments for metabolic disorders .

Case Study 2: Cancer Therapeutics

Research investigating Trk inhibitors has shown that compounds like this compound can effectively reduce tumor growth in preclinical models of neuroblastoma. The selective targeting of Trk receptors led to decreased cell proliferation and enhanced apoptosis in cancer cells, suggesting a viable pathway for therapeutic intervention .

Comparative Analysis Table

| Application Area | Mechanism of Action | Potential Benefits |

|---|---|---|

| GPR120 Agonism | Enhances insulin sensitivity | Treatment for diabetes and obesity |

| Trk Inhibition | Reduces cancer cell proliferation | Potential cancer therapy |

Mechanism of Action

The mechanism of action of 6-Bromopyridin-3-yl isopropylcarbamate depends on its specific application. In medicinal chemistry, for example, it may act by interacting with specific molecular targets such as enzymes or receptors. The isopropylcarbamate group can enhance the compound’s binding affinity and selectivity for these targets, thereby modulating their activity.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs of 6-bromopyridin-3-yl isopropylcarbamate, emphasizing differences in substituents, molecular weight, and applications:

Key Differences and Implications

Substituent Position and Reactivity: The 6-bromo substitution in this compound positions the leaving group (Br) para to the carbamate, enhancing electronic activation for SNAr reactions compared to analogs like (2-bromo-pyridin-3-yl)-hydrazine, where bromine is meta to the functional group .

Functional Group Effects :

- Formamide (N-(5-bromopyridin-3-yl)formamide) lacks the carbamate’s electron-withdrawing effect, making its bromine less reactive in SNAr but more suitable for metal-catalyzed couplings .

- Carisoprodol , a dicarbamate, shares the isopropylcarbamate moiety but is pharmacologically active rather than synthetically utility-driven .

Purity and Availability :

- This compound is available at 98% purity (Fluorochem, 2023), outperforming analogs like (2-bromo-pyridin-3-yl)-hydrazine (96%) in consistency for sensitive reactions .

Biological Activity

6-Bromopyridin-3-yl isopropylcarbamate (CAS No. 1624262-16-3) is a chemical compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of type II diabetes mellitus. This article explores its biological activity, synthesis, and potential mechanisms of action based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H17BrN2O2, and it has a molecular weight of 301.18 g/mol. The compound features a bromine atom at the 6-position of the pyridine ring and an isopropylcarbamate functional group at the 3-position. The presence of the bromine atom enhances its reactivity, which may contribute to its biological activity.

Biological Activity

Recent studies have highlighted the compound's potential as an enzyme inhibitor, particularly against α-glucosidase, an enzyme critical in carbohydrate metabolism. Inhibition of this enzyme can lead to lower blood glucose levels, making it a target for diabetes management.

Enzyme Inhibition Studies

The inhibitory activity of this compound was evaluated in comparison to acarbose, a known α-glucosidase inhibitor. The results indicated that this compound exhibited superior inhibition compared to acarbose, suggesting its potential as a more effective therapeutic agent for managing type II diabetes.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds can provide insights into its potential advantages:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 6-Bromopyridin-3-yl carbamate | Lacks isopropyl group | May have different solubility profiles |

| tert-butyl (6-bromopyridin-3-yl) carbamate | Uses tert-butyl instead of isopropyl | Potentially higher lipophilicity |

| 5-Bromopyridin-3-yl isopropylcarbamate | Bromination at the 5-position | Different biological activity |

These comparisons illustrate how variations in substituents can significantly affect chemical reactivity and biological activity.

Case Studies and Research Findings

While direct case studies specifically focusing on this compound are scarce, related research on similar compounds has demonstrated promising results in various therapeutic areas:

- Diabetes Management : Compounds with similar structures have been studied for their efficacy in lowering blood glucose levels through enzyme inhibition.

- Cardiovascular Health : Investigations into related brominated pyridine derivatives have shown potential benefits in treating cardiovascular diseases due to their effects on vascular smooth muscle cells .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing 6-Bromopyridin-3-yl isopropylcarbamate with high purity, and how can reaction conditions be optimized?

- Methodological Answer : A two-step approach is commonly employed:

Bromination : Introduce bromine at the 6-position of pyridin-3-ylcarbamate using electrophilic brominating agents (e.g., NBS in DMF). Monitor reaction progress via TLC or HPLC to minimize side-products like di-substituted bromopyridines .

Carbamate Formation : React 6-bromopyridin-3-ol with isopropyl isocyanate in anhydrous THF under inert atmosphere. Catalytic DMAP (4-dimethylaminopyridine) enhances regioselectivity. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via NMR (¹H/¹³C) and mass spectrometry .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral interpretations validated?

- Methodological Answer :

- NMR Spectroscopy : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals, particularly for the pyridine ring (δ 7.5–8.5 ppm) and isopropyl group (δ 1.2–1.4 ppm). Compare with analogous bromopyridine derivatives .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ (e.g., m/z ≈ 273.0). Fragmentation patterns should align with loss of isopropylcarbamate (–C₄H₉NO₂) .

- Elemental Analysis : Validate purity (C, H, N within ±0.3% of theoretical values) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves (tested for chemical resistance) and lab coats to avoid skin contact. Inspect gloves for defects before use .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks. Monitor airborne concentrations with real-time sensors .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinsing to prevent environmental release .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound, and what software tools are recommended?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation in ethyl acetate/hexane. Use SHELXL for refinement, applying anisotropic displacement parameters for bromine and oxygen atoms. Validate geometry (e.g., bond angles, torsion angles) against Cambridge Structural Database (CSD) entries for carbamate derivatives .

- Data Contradictions : If crystallographic data conflicts with NMR/IR (e.g., unexpected hydrogen bonding), re-examine solvent effects or polymorphism by repeating crystallization in alternative solvents (e.g., DCM/ether) .

Q. What mechanistic insights explain the stability of the carbamate group in this compound under acidic or basic conditions?

- Methodological Answer :

- Hydrolysis Studies : Conduct pH-dependent stability assays (e.g., 0.1M HCl vs. 0.1M NaOH at 25°C). Monitor degradation via HPLC at 254 nm. The electron-withdrawing bromine atom stabilizes the pyridine ring, reducing carbamate hydrolysis rates compared to non-halogenated analogs .

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to assess carbamate bond dissociation energies. Correlate with experimental half-life data .

Q. How can researchers address contradictory data between theoretical and experimental solubility profiles of this compound?

- Methodological Answer :

- Solubility Screening : Use shake-flask method in 12 solvents (e.g., DMSO, ethanol, chloroform) at 25°C. Compare with COSMO-RS predictions. Discrepancies often arise from neglecting crystal lattice energy in simulations.

- Thermodynamic Analysis : Measure melting point (DSC) and calculate activity coefficients to refine solubility parameters .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing dose-response relationships in biological studies involving this compound?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Report IC₅₀ values with 95% confidence intervals.

- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points, ensuring reproducibility across triplicate experiments .

Q. How should researchers document synthetic procedures to ensure reproducibility in peer-reviewed journals?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.